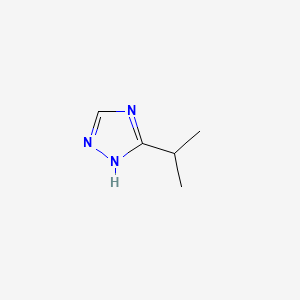

3-Isopropyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4(2)5-6-3-7-8-5/h3-4H,1-2H3,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNQPSCMOSUVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23161-10-6 |

Source

|

| Record name | 3-Isopropyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 3-Isopropyl-1H-1,2,4-triazole

Abstract: This document provides an in-depth technical examination of 3-Isopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We will explore its core physicochemical properties, spectroscopic profile, chemical reactivity, and synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of the molecule's characteristics and its role as a key structural motif in biologically active agents. We will delve into the causality behind its utility, particularly as a pharmacophore in antifungal agents, and provide foundational knowledge for its application in modern research.

Introduction

The 1,2,4-triazole scaffold is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.[1][2] This heterocyclic system is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide array of successful therapeutic agents.[3] Its unique electronic properties, stability, and capacity for hydrogen bonding make it an excellent pharmacophore. This compound, which incorporates an isopropyl substituent on the triazole core, is a representative member of this class, serving as a crucial building block and a compound of interest for its own potential bioactivities.

Nomenclature and CAS Information

Molecular Structure and Tautomerism

The 1,2,4-triazole ring is a planar, aromatic system with 6π electrons delocalized across the ring.[1] A critical feature of N-unsubstituted 1,2,4-triazoles is the existence of tautomers due to the migration of the proton on the ring nitrogens. This compound exists in a rapid equilibrium between the 1H and 4H tautomeric forms, with the 1H form generally considered to be more stable.[1][7][8] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these parameters is essential for designing experiments, formulating products, and predicting pharmacokinetic profiles.

General Properties

The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [4][6] |

| Molecular Weight | 111.15 g/mol | [4] |

| Physical Form | Solid or semi-solid | [5] |

| Boiling Point | 233.7 ± 23.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 104.1 ± 15.6 °C | [6] |

| Index of Refraction | 1.507 | [6] |

Solubility and Partition Coefficient

The parent 1,2,4-triazole is highly soluble in water and other polar solvents like ethanol.[1][9] The addition of the isopropyl group to the triazole ring increases its lipophilicity.

-

Partition Coefficient (LogP): The LogP value is reported as 0.33 .[6] This value indicates a relatively balanced hydrophilic-lipophilic character, suggesting the molecule can partition between aqueous and lipid phases, a desirable property for drug candidates.

Acidity and Basicity (pKa)

The 1,2,4-triazole ring is amphoteric. The ring nitrogens are weakly basic, while the N-H proton is weakly acidic.

-

Basicity (pKa of Conjugate Acid): For the parent 1,2,4-triazole, the pKa of the protonated form (triazolium) is 2.45.[10] Alkyl derivatives are also known to be very weak bases.[11] This low basicity means the ring is only significantly protonated under strongly acidic conditions.

-

Acidity (pKa): The pKa of the N-H proton on the parent 1,2,4-triazole is 10.26.[1][10] This proton can be removed by a sufficiently strong base, forming a triazolate anion, which is a potent nucleophile and a common bridging ligand in coordination chemistry.[10]

Synthesis and Manufacturing

The synthesis of substituted 1,2,4-triazoles is well-established, with several classical methods available. These reactions typically involve the cyclization of precursors containing the necessary C-N-N and C-N fragments.

Common Synthetic Routes

Classic methods like the Pellizzari and Einhorn-Brunner reactions are foundational for 1,2,4-triazole synthesis.[1][10] For a 3-substituted triazole like this compound, a common strategy involves the cyclization of an amidrazone derived from an isobutyric acid precursor.

A plausible modern approach involves a one-pot, copper-catalyzed reaction between a nitrile (isobutyronitrile) and hydroxylamine hydrochloride, or the reaction of an isobutyric acid derivative with hydrazine and a carbon source like formamide.[1][12]

Synthesis Workflow Diagram

The following diagram illustrates a generalized synthetic pathway for 3-substituted 1,2,4-triazoles, a route applicable to the target molecule.

Caption: Generalized workflow for the synthesis of this compound.

Example Experimental Protocol: Pellizzari-type Synthesis

This is a representative, generalized protocol based on established chemical principles.

-

Step 1: Formation of Isobutyryl Hydrazide: Equimolar amounts of ethyl isobutyrate and hydrazine hydrate are refluxed in ethanol for 8-12 hours. The solvent is removed under reduced pressure to yield crude isobutyryl hydrazide.

-

Step 2: Condensation: The crude isobutyryl hydrazide is mixed with an excess of formamide (acting as both solvent and reagent).

-

Step 3: Cyclization: The mixture is heated to 150-170 °C for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Purification: After cooling, the reaction mixture is poured into cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Chemical Reactivity and Stability

The reactivity of the 1,2,4-triazole ring is governed by its aromaticity and the electron distribution influenced by the three nitrogen atoms.

Electrophilic and Nucleophilic Substitution

-

Electrophilic Substitution: The ring nitrogen atoms are electron-rich and are the primary sites for electrophilic attack.[1][8] Reactions like alkylation and acylation occur readily at the N1 or N4 positions. Direct electrophilic substitution on the ring carbons is generally not feasible.

-

Nucleophilic Substitution: The ring carbon atoms (C3 and C5) are electron-deficient due to their proximity to electronegative nitrogens.[1] This makes them susceptible to nucleophilic attack, particularly if a good leaving group is present at one of these positions.[8]

Reactivity Diagram```dot

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 23161-10-6 [sigmaaldrich.com]

- 6. This compound | CAS#:23161-10-6 | Chemsrc [chemsrc.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. isres.org [isres.org]

An In-depth Technical Guide to the Synthesis of 3-Isopropyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Isopropyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole core is a privileged scaffold, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This guide will delve into the primary synthetic routes, from classical named reactions to more contemporary methods, offering detailed mechanistic insights, step-by-step experimental protocols, and characterization data to facilitate its practical application in a research and development setting.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[3] The substituent at the 3-position of the triazole ring plays a significant role in modulating the compound's pharmacological profile. The isopropyl group, in particular, can impart favorable lipophilic characteristics, influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will focus on the synthesis of the parent this compound, providing a foundational understanding for the synthesis of more complex derivatives.

Key Synthetic Pathways to this compound

Several synthetic strategies can be employed to construct the 3-isopropyl-1,2,4-triazole core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

From Isobutyrohydrazide: A Versatile Precursor

One of the most direct and common routes to 3-substituted-1,2,4-triazoles involves the use of the corresponding acylhydrazide. In this case, isobutyrohydrazide serves as the key building block.

A widely utilized and efficient method for the synthesis of 3-substituted-1,2,4-triazoles is the reaction of an acylhydrazide with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[4][5] DMF-DMA serves as a one-carbon synthon, providing the C5 carbon of the triazole ring.

Mechanism: The reaction proceeds through the initial formation of a hydrazone-aminal intermediate by the reaction of the acylhydrazide with DMF-DMA. This is followed by an intramolecular cyclization with the elimination of dimethylamine and methanol to afford the aromatic 1,2,4-triazole ring.

graph "Reaction_of_Isobutyrohydrazide_with_DMF-DMA" {

layout=dot;

rankdir=LR;

node [shape=none, fontname="Helvetica", fontsize=10];

edge [arrowhead=vee, color="#4285F4", fontname="Helvetica", fontsize=10];

// Reactants

isobutyrohydrazide [label="Isobutyrohydrazide"];

dmf_dma [label="DMF-DMA"];

intermediate [label="Hydrazone-aminal\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

product [label="this compound", shape=box, style=rounded, fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Reaction flow

isobutyrohydrazide -> intermediate [label="+ DMF-DMA"];

intermediate -> product [label="Cyclization\n- (CH3)2NH\n- CH3OH"];

}

Figure 2: General schematic of the Pellizzari reaction for this compound.

The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the condensation of imides with hydrazines in the presence of a weak acid.[6][7] To synthesize this compound via this method, one would require N-formylisobutyramide and hydrazine.

Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the imide. This is followed by dehydration and intramolecular cyclization to form the triazole ring.[3][8] The regioselectivity of the Einhorn-Brunner reaction is a key consideration when using unsymmetrical imides.[7]

```dot

graph "Einhorn-Brunner_Reaction" {

layout=dot;

rankdir=LR;

node [shape=none, fontname="Helvetica", fontsize=10];

edge [arrowhead=vee, color="#34A853", fontname="Helvetica", fontsize=10];

// Reactants

imide [label="N-Formylisobutyramide"];

hydrazine [label="Hydrazine"];

intermediate [label="Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

product [label="this compound", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];

// Reaction flow

imide -> intermediate [label="+ Hydrazine"];

intermediate -> product [label="Cyclization\n- H2O"];

}```

Figure 3: General schematic of the Einhorn-Brunner reaction for this compound.

Synthesis from Nitriles

Isobutyronitrile can serve as a readily available starting material for the synthesis of this compound. This approach typically involves the formation of an intermediate that is then cyclized.

A common strategy involves the reaction of isobutyronitrile with hydrazine to form isobutyramidine hydrazone (an amidrazone), which is then cyclized with a one-carbon source like formic acid or its derivatives.

[7][9]

Experimental Protocol (Two-Step):

-

Formation of Isobutyryl Amidrazone:

-

In a sealed tube, heat a mixture of isobutyronitrile and hydrazine hydrate.

-

After cooling, the excess hydrazine and unreacted nitrile are removed under vacuum to yield the crude amidrazone.

-

Cyclization:

-

The crude amidrazone is then heated with an excess of formic acid.

-

The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.

-

The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to give the crude this compound, which can be further purified.

Characterization of this compound

Proper characterization of the synthesized compound is essential to confirm its identity and purity.

Physical Properties

Property Value Reference Molecular Formula C₅H₉N₃ [10] Molecular Weight 111.15 g/mol [10] Appearance White solid Melting Point Data not readily available in cited sources

Spectroscopic Data

While specific spectra for this compound are not widely published in the provided search results, the expected spectroscopic features can be inferred from the analysis of similar 1,2,4-triazole derivatives.

[11][12]

-

¹H NMR:

-

A doublet for the six methyl protons of the isopropyl group.

-

A septet for the methine proton of the isopropyl group.

-

A singlet for the C5-H proton of the triazole ring.

-

A broad singlet for the N-H proton of the triazole ring, which is exchangeable with D₂O.

-

¹³C NMR:

-

A signal for the methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

Signals for the C3 and C5 carbons of the triazole ring.

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 111.

-

Common fragmentation patterns for 1,2,4-triazoles include the loss of N₂ and HCN.

[13]

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The reaction of isobutyrohydrazide with DMF-DMA represents a modern and efficient method. Classical named reactions such as the Pellizzari and Einhorn-Brunner reactions, while historically significant, may present challenges in terms of reaction conditions and regioselectivity. The synthesis from isobutyronitrile offers an alternative route utilizing readily available starting materials.

The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, available instrumentation, and desired purity. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and characterize this important heterocyclic building block for application in drug discovery and development.

References

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 5. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ripublication.com [ripublication.com]

- 10. rsc.org [rsc.org]

- 11. whitman.edu [whitman.edu]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic data for 3-Isopropyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Isopropyl-1H-1,2,4-triazole

Introduction

This compound is a heterocyclic organic compound featuring a five-membered 1,2,4-triazole ring substituted with an isopropyl group at the 3-position. The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents, including well-known antifungal drugs like fluconazole and itraconazole, showcasing its importance in drug development.[1] The structural elucidation and purity assessment of such molecules are paramount, underpinning the reliability of research and the safety of potential pharmaceutical products. Spectroscopic analysis provides the definitive molecular fingerprint required for this purpose.

This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the expected spectroscopic data for this compound (Molecular Formula: C₅H₉N₃, Molecular Weight: 111.15 g/mol [2]) and the robust methodologies for their acquisition and interpretation. By integrating foundational principles with practical, field-proven protocols, this document aims to provide an authoritative framework for the complete spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern generated, particularly under electron ionization (EI), offers a detailed roadmap of the molecule's structure, providing definitive proof of its identity.

Expected Mass Spectrum and Fragmentation Analysis

The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 111, corresponding to its nominal molecular weight. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition of C₅H₉N₃.[2]

Under Electron Ionization (EI), the 1,2,4-triazole ring is known to undergo characteristic fragmentation pathways.[3] A primary fragmentation event for this compound involves the loss of a stable neutral molecule, such as hydrogen cyanide (HCN, 27 Da) or a nitrogen molecule (N₂, 28 Da). The most significant fragmentation is often the cleavage of the isopropyl substituent. The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group would result in a fragment at m/z 96. A more favorable fragmentation is the loss of a propylene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement, leading to a fragment corresponding to 3-amino-1,2,4-triazole at m/z 69.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Rationale |

| 111 | [M]⁺ | Molecular Ion |

| 96 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 69 | [M - C₃H₆]⁺ | Loss of propylene via McLafferty rearrangement |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 42 | [C₂H₄N]⁺ | Fragment from triazole ring cleavage after loss of HCN[3] |

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile, thermally stable compounds like this compound. This protocol ensures reproducible and high-quality data.

Rationale for Experimental Choices:

-

Injector Temperature (250 °C): Ensures rapid and complete volatilization of the analyte without thermal degradation.

-

Helium Carrier Gas: An inert gas that provides good chromatographic efficiency and is safe to use.

-

Column (e.g., HP-5MS): A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing excellent separation for a wide range of semi-polar compounds.

-

Electron Ionization (70 eV): This standard ionization energy provides reproducible fragmentation patterns that are comparable to established spectral libraries.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.

-

GC Configuration:

-

Injector: Split/Splitless, set to 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

MS Configuration:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40–300.

-

-

Data Analysis: Identify the peak corresponding to the analyte. Analyze the resulting mass spectrum, identifying the molecular ion peak and key fragment ions. Compare the fragmentation pattern with the predicted pathways for structural confirmation.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for structural elucidation via GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a clear signature for the isopropyl group and the triazole ring protons. The choice of solvent is critical; DMSO-d₆ is often preferred for triazoles as it can effectively solvate the molecule and reveal the exchangeable N-H proton.[1]

-

Isopropyl Group: This group will produce two distinct signals:

-

A septet (or multiplet) around δ 3.0-3.3 ppm corresponding to the single methine proton (-CH). The multiplicity arises from coupling to the six equivalent methyl protons.

-

A doublet around δ 1.2-1.4 ppm with an integration of 6H, corresponding to the two equivalent methyl groups (-CH₃). The signal is split into a doublet by the adjacent methine proton.

-

-

Triazole Ring C-H: A singlet is expected around δ 8.0-8.5 ppm for the proton at the C5 position.[4]

-

Triazole Ring N-H: A broad singlet is expected at a downfield chemical shift, typically > δ 12.0 ppm , due to its acidic nature and potential for hydrogen bonding.[5] The signal's broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments.

-

Triazole Ring Carbons:

-

C3 (substituted): Expected around δ 160-165 ppm . This carbon, directly attached to two nitrogen atoms and the isopropyl group, will be the most downfield.

-

C5 (unsubstituted): Expected around δ 145-150 ppm .[6]

-

-

Isopropyl Group Carbons:

-

Methine (-CH): Expected around δ 25-30 ppm .

-

Methyl (-CH₃): Expected around δ 20-25 ppm .

-

Table 2: Predicted NMR Data for this compound (in DMSO-d₆)

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

| ¹H | > 12.0 | broad s | - | 1H | N-H |

| ¹H | 8.0 - 8.5 | s | - | 1H | C₅-H |

| ¹H | 3.0 - 3.3 | septet | ~7.0 | 1H | -CH(CH₃)₂ |

| ¹H | 1.2 - 1.4 | d | ~7.0 | 6H | -CH(CH₃)₂ |

| ¹³C | 160 - 165 | - | - | - | C₃ |

| ¹³C | 145 - 150 | - | - | - | C₅ |

| ¹³C | 25 - 30 | - | - | - | -CH(CH₃)₂ |

| ¹³C | 20 - 25 | - | - | - | -CH(CH₃)₂ |

Protocol for NMR Analysis

This protocol outlines the acquisition of high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra for complete structural assignment.[7][8]

Rationale for Experimental Choices:

-

Solvent (DMSO-d₆): Excellent for dissolving polar heterocyclic compounds and for observing exchangeable N-H protons.[1]

-

Spectrometer Frequency (400 MHz): A standard field strength that provides good signal dispersion for unambiguous analysis of small molecules.

-

2D NMR (COSY & HSQC): These experiments are self-validating. COSY confirms proton-proton coupling (e.g., between the isopropyl CH and CH₃), while HSQC definitively correlates each proton signal to its directly attached carbon, confirming assignments made in the 1D spectra.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity (sharp, symmetrical solvent peak).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Set the spectral width to cover δ 0-15 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover δ 0-180 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance.

-

-

2D NMR Acquisition (Optional but Recommended):

-

COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

-

HSQC: Acquire a gradient-selected HSQC spectrum to correlate ¹H and ¹³C signals for directly bonded atoms.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO peak at δ 39.5 ppm.[7]

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Assign all peaks in the ¹H and ¹³C spectra, using the 2D data to confirm connectivity and assignments.

-

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a characteristic spectrum.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by vibrations from the N-H, C-H, C=N, and C-N bonds.

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹ , characteristic of the N-H stretching in the triazole ring.[9] The broadness is due to intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic/Heteroaromatic): A sharp peak is expected just above 3000 cm⁻¹, typically around 3030-3090 cm⁻¹ , corresponding to the C-H stretch of the triazole ring.[9]

-

C-H Stretch (Aliphatic): Multiple sharp peaks are expected in the range of 2850-2970 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isopropyl group.

-

C=N and N=N Stretch (Ring): The triazole ring stretching vibrations, involving C=N and N=N bonds, typically appear as a series of absorptions in the fingerprint region, between 1450-1600 cm⁻¹ .[9]

-

C-H Bend (Aliphatic): Bending vibrations for the isopropyl group are expected around 1370-1390 cm⁻¹ (characteristic of a gem-dimethyl group) and 1465 cm⁻¹ .

Table 3: Predicted IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3100-3300 | Broad, Medium | N-H Stretch | Triazole N-H |

| 3030-3090 | Sharp, Weak | C-H Stretch | Triazole C₅-H |

| 2850-2970 | Sharp, Medium-Strong | C-H Stretch | Isopropyl C-H |

| 1450-1600 | Medium-Strong | C=N / N=N Stretch | Triazole Ring Vibrations |

| 1370-1390 | Medium | C-H Bend | Isopropyl (gem-dimethyl) |

Protocol for FT-IR Analysis

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a modern, rapid, and reproducible method for acquiring IR spectra of solid samples.

Rationale for Experimental Choices:

-

FT-IR Spectrometer: Fourier Transform instruments offer superior speed and signal-to-noise ratio compared to older dispersive instruments.

-

ATR Accessory: Eliminates the need for sample preparation (e.g., KBr pellets), requires only a small amount of material, and ensures excellent sample-to-crystal contact for high-quality spectra.

-

Background Scan: Essential for removing spectral contributions from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the analyte.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has stabilized.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

-

Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the ATR pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Perform baseline correction if necessary.

-

Label the major absorption peaks with their frequencies (in cm⁻¹).

-

Assign the observed bands to their corresponding functional group vibrations based on established correlation tables and literature data for triazoles.[10]

-

Experimental Workflow: FT-IR Analysis

Caption: Workflow for functional group analysis via FT-IR.

Conclusion

The comprehensive structural characterization of this compound is reliably achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. NMR spectroscopy delivers an unambiguous map of the carbon-hydrogen framework and connectivity. Finally, IR spectroscopy offers rapid confirmation of the key functional groups. The protocols and predicted data within this guide provide a robust framework for scientists to acquire, interpret, and validate the structure and identity of this compound, ensuring data integrity for research and development applications.

References

-

Wikipedia. Spectral Database for Organic Compounds. Available from: [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Available from: [Link]

-

Re3data.org. Spectral Database for Organic Compounds. Available from: [Link]

-

Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. Available from: [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]

-

Chemsrc. This compound | CAS#:23161-10-6. Available from: [Link]

-

Taylor & Francis Online. Mass Spectra of Some 1,2,4-Triazoles. Available from: [Link]

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

-

ResearchGate. Mass fragmentation pattern of compund 1(c). Available from: [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available from: [Link]

-

National Center for Biotechnology Information. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available from: [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]

-

ResearchGate. Experimental (a)[11] and theoretical (b) IR spectra of triazole. Available from: [Link]

-

SpectraBase. 1,2,4-Triazole. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Available from: [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]

-

SpectraBase. 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available from: [Link]

-

ResearchGate. Frequencies of the Absorption Band Peaks (сm -1 ) in the Experimental and Theoretical IR Spectra of Triazole. Available from: [Link]

-

SpectraBase. 1H-1,2,4-Triazole, 3-propyl- - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

-

PubChem. 3-Isopropyl-5-methyl-4H-[3][12][13]triazole. Available from: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

-

MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Available from: [Link]

-

NIST WebBook. 1H-1,2,4-Triazole, 3-propyl-. Available from: [Link]

-

RSYN RESEARCH. Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Available from: [Link]

-

ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available from: [Link]

-

TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available from: [Link]

-

American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]

-

RSC Publishing. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Available from: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 13. Spectral Database for Organic Compounds | re3data.org [re3data.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Alkyl-1H-1,2,4-triazoles: A Case Study Approach

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 3-alkyl-substituted 1H-1,2,4-triazoles. These heterocycles are pivotal scaffolds in medicinal chemistry and materials science, making a thorough understanding of their solid-state structure crucial for rational drug design and the development of novel materials.[1][2][3] While a specific, publicly available crystal structure for 3-isopropyl-1H-1,2,4-triazole is not documented at the time of this writing, this guide will leverage the principles of crystallographic analysis through a representative case study of a closely related 3-alkyl-1,2,4-triazole derivative. This approach ensures a scientifically rigorous exploration of the synthesis, crystallization, and structural analysis pertinent to this class of compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is paramount, as it directly impacts the purity and crystalline perfection of the sample.

Synthesis of 3-Alkyl-1H-1,2,4-triazoles

A common and effective method for the synthesis of 3-substituted-1,2,4-triazoles involves the cyclization of an appropriate precursor, often derived from an acylhydrazine.[2]

Exemplary Protocol: Synthesis of a 3-Alkyl-1,2,4-triazole

-

Step 1: Acylation of Hydrazine. An alkyl carboxylic acid is reacted with hydrazine hydrate in a suitable solvent, often under reflux, to form the corresponding acylhydrazide.

-

Step 2: Cyclization with Formamide. The purified acylhydrazide is then heated with an excess of formamide. This reaction proceeds via a condensation and subsequent cyclization to form the 1,2,4-triazole ring.[4]

-

Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-alkyl-1H-1,2,4-triazole.

The rationale behind this multi-step synthesis lies in the controlled formation of the heterocyclic ring, minimizing side products and facilitating purification. Microwave-assisted synthesis can also be employed to accelerate these reactions and improve yields.[4]

Cultivating Single Crystals

The production of a single crystal suitable for X-ray diffraction is often the most challenging step.[5] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[5]

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Solvent Diffusion: This technique involves layering a solvent in which the compound is soluble with a miscible "anti-solvent" in which it is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.[6]

-

Temperature Gradient: A saturated solution is subjected to a slow, controlled temperature change (either cooling or heating, depending on the solubility profile) to induce crystallization.

The choice of solvent is critical and is often determined empirically. A good crystallization solvent is one in which the compound has moderate solubility.

Single-Crystal X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[5][7]

Experimental Workflow

The process of data collection and structure solution follows a well-defined workflow:

Caption: Workflow for single-crystal X-ray structure determination.

Detailed Protocol Steps:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to reduce thermal motion of atoms), the crystal is typically flash-cooled in a stream of cold nitrogen gas.[8]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[5]

-

Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of the individual reflections are integrated, scaled, and merged to create a final reflection file.[5]

-

Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that generate an initial electron density map from the reflection intensities.[5]

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[9][10] This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Crystal Structure Analysis: A Case Study

As a representative example, we will consider the key structural features commonly observed in 3-alkyl-1H-1,2,4-triazole derivatives.

Crystallographic Data

The fundamental crystallographic data for a representative compound would be presented as follows:

| Parameter | Value |

| Chemical Formula | C5H9N3 (Hypothetical) |

| Formula Weight | 111.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) | Value g/cm³ |

| R-factor (R1) | Value |

| Weighted R-factor (wR2) | Value |

Note: The values in this table are placeholders and would be populated with experimental data from a specific crystal structure analysis.

Molecular Geometry and Supramolecular Interactions

The analysis of the crystal structure reveals insights into the molecular conformation and the non-covalent interactions that govern the crystal packing.

Caption: Intermolecular hydrogen bonding in 3-alkyl-1,2,4-triazoles.

In the solid state, 3-alkyl-1H-1,2,4-triazoles typically exhibit a planar triazole ring. The most significant intermolecular interaction is often a hydrogen bond between the N-H group of one molecule and a nitrogen atom of an adjacent molecule. This N-H···N hydrogen bonding can lead to the formation of infinite chains or more complex three-dimensional networks, which dictate the physical properties of the crystal, such as melting point and solubility.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[11][12][13] It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which correspond to strong interactions like hydrogen bonds.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For 3-alkyl-1H-1,2,4-triazoles, the fingerprint plot would typically show significant contributions from H···H, C···H, and N···H contacts, confirming the importance of hydrogen bonding in the crystal packing.[11][12]

Conclusion

The crystal structure analysis of 3-alkyl-1H-1,2,4-triazoles provides invaluable insights into their solid-state properties. Through a combination of meticulous synthesis, single-crystal growth, and high-resolution X-ray diffraction, the precise three-dimensional arrangement of atoms can be determined. The analysis of molecular geometry and intermolecular interactions, particularly hydrogen bonding, is crucial for understanding the stability and physical characteristics of these compounds. Advanced techniques like Hirshfeld surface analysis further enhance this understanding by providing a detailed picture of the crystal packing. This knowledge is fundamental for the rational design of new 1,2,4-triazole derivatives with tailored properties for applications in drug development and materials science.

References

-

Watkin, D. Structure refinement: some background theory and practical strategies. MIT. Available at: [Link].

-

1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm (RSC Publishing). Available at: [Link].

-

Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Available at: [Link].

-

Recent advances in small molecule refinement. International Union of Crystallography. Available at: [Link].

-

Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. PMC - NIH. Available at: [Link].

-

Introduction. University of St Andrews. Available at: [Link].

-

Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System-Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. PubMed. Available at: [Link].

-

(PDF) Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. ResearchGate. Available at: [Link].

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. Available at: [Link].

-

Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry. Available at: [Link].

-

Refinement of Large Small-Molecule Structures Using SHELXL-92 | Crystallographic Computing 6: A Window on Modern Crystallography. Oxford Academic. Available at: [Link].

-

Solve a small-molecule structure. CCP4 wiki. Available at: [Link].

-

Synthesis of derivatives of 1,2,4‐triazole. ResearchGate. Available at: [Link].

-

synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link].

-

X-ray crystallography. Wikipedia. Available at: [Link].

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Available at: [Link].

-

How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link].

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link].

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link].

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link].

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link].

-

Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available at: [Link].

-

The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[9][11][12]triazol-1-yl-ethanol Derivatives. MDPI. Available at: [Link].

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. isres.org [isres.org]

- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 8. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.mit.edu [web.mit.edu]

- 10. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 11. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking | MDPI [mdpi.com]

- 13. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 3-Isopropyl-1H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structural motif of significant interest in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have established it as a privileged scaffold in drug design.[2][3] Derivatives of 1,2,4-triazole exhibit a remarkably broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][4][5][6] The polar nature of the triazole nucleus can enhance the solubility and overall pharmacological profile of a drug candidate, making it a valuable component in the development of novel therapeutics.[2] This guide focuses specifically on derivatives featuring a 3-isopropyl substitution, exploring their synthesis, diverse biological functions, and the underlying mechanisms of action.

Core Synthesis Strategies for this compound Derivatives

The synthesis of 3-substituted-1,2,4-triazoles is a well-established area of organic chemistry. A common and versatile approach involves the cyclocondensation of hydrazides or their precursors with various carbonyl-containing compounds or their equivalents.[1] For derivatives bearing a 3-isopropyl group, the synthesis typically begins with isobutyric acid or a related isopropyl-containing starting material.

A representative synthetic pathway often involves the initial conversion of isobutyric acid to isobutyrohydrazide. This key intermediate can then be reacted with a suitable one-carbon synthon, such as carbon disulfide, to form a thiosemicarbazide intermediate, which subsequently undergoes cyclization to yield the 3-isopropyl-4H-1,2,4-triazole-3-thiol. Further modifications at the thiol and the N4 position allow for the creation of a diverse library of derivatives.

Figure 1: General synthetic workflow for 3-isopropyl-1,2,4-triazole derivatives.

I. Antimicrobial Activity

Derivatives of 1,2,4-triazole are renowned for their potent antimicrobial effects, forming the basis of several clinically important antifungal drugs like fluconazole and itraconazole.[4] This activity extends to antibacterial applications, making the scaffold a promising starting point for combating drug-resistant pathogens.[1][7]

A. Antifungal Mechanism of Action

The primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme.[1][8] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By binding to the heme iron atom in the enzyme's active site, the triazole ring prevents the demethylation of lanosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and integrity, ultimately inhibiting fungal growth.[8]

Figure 3: Simplified EGFR signaling pathway and its inhibition by a triazole derivative.

B. In Vitro Cytotoxicity Data

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Series | Cancer Cell Line | Target | Reported Activity (IC₅₀) | Reference |

| Triazole-Pyridine Hybrids | B16F10 (Melanoma) | Not specified | 41.12 - 61.11 µM | [9] |

| Fused Triazolo-tetrazines | HT-29 (Colon) | Not specified | 12.69 µM | [10] |

| Triazole-Mefenamic Acid Hybrids | Hep G2 (Liver) | EGFR | < 10 µM (Selective) | [3] |

| Phenylamino Triazoles | A431 (Skin) | Tubulin | Single-digit nM range | [11] |

Table 2: Examples of In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives.

III. Antiviral Activity

The 1,2,4-triazole scaffold is present in established antiviral drugs like Ribavirin, underscoring its importance in this therapeutic area. [4][12]Research has demonstrated the activity of novel triazole derivatives against a wide range of DNA and RNA viruses, including Human Immunodeficiency Virus (HIV), influenza, herpes viruses, and hepatitis C. [12][13][14] The mechanisms of antiviral action can vary. For instance, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which is a key mechanism against HIV. [12]Others may interfere with viral entry, replication, or assembly. The structural versatility of the 3-isopropyl-1,2,4-triazole core allows for optimization to target specific viral proteins. [14][15]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This protocol outlines a standard method for assessing the cytotoxicity of this compound derivatives against cancer cell lines. [9][10]

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2, HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and potent core for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of significant biological activities, particularly in the fields of antimicrobial and anticancer research. The established synthetic routes allow for extensive structural diversification, enabling fine-tuning of activity and selectivity. Future research should focus on leveraging structure-activity relationship insights to design next-generation compounds with enhanced potency against drug-resistant pathogens and cancer cell lines, while maintaining a favorable safety profile. The continued exploration of this chemical space holds considerable promise for addressing unmet medical needs.

References

- Soni, Y., et al. (2024). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review.

- Al-Suhaimi, E. A., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

- Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

- Parlak, A. E. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES.

-

N/A. (2024). A Literature Review Focusing on the Antiviral Activity of [1][16][17]and-[1][9][17]triazoles. Mini-Reviews in Medicinal Chemistry.

- Pattan, S., et al. (2009).

-

Li, Y., et al. (2022). Synthesis and anticancer activity of [1][16][17]triazole [4,3-b] [1][16][17][13]tetrazine derivatives. Springer.

- N/A. (N/A). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b].

- Kamal, A., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed.

-

N/A. (2023). A Literature Review Focusing on the Antiviral Activity of [1][16][17]and-[1][9][17]triazoles. Bentham Science.

- Simurova, N., & Mayboroda, O. (2021).

- Küçükgüzel, I., et al. (2007).

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds.

- Simurova, N., & Mayboroda, O. (2021).

- Zhang, L., et al. (2019).

- N/A. (2021).

- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.

- Medda, F., et al. (2005).

- N/A. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH.

- Sharma, D., Narasimhan, B., & Kumar, P. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.

- N/A. (2025). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF.

- Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.

- Gzella, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed.

- N/A. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Research Square.

Sources

- 1. bpasjournals.com [bpasjournals.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 15. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 16. isres.org [isres.org]

- 17. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Isopropyl-1H-1,2,4-triazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropyl-1H-1,2,4-triazole, a heterocyclic compound of growing interest in medicinal chemistry. The guide delves into the historical context of 1,2,4-triazole synthesis, explores detailed synthetic methodologies for producing the isopropyl-substituted variant, provides a thorough characterization of its physicochemical and spectroscopic properties, and discusses its current and potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with this versatile molecular scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique combination of physicochemical properties. These include metabolic stability, the capacity for hydrogen bonding as both a donor and acceptor, and its ability to act as a bioisostere for amide and ester groups, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This versatility has led to the successful development of numerous therapeutic agents containing the 1,2,4-triazole core.

This guide focuses specifically on the 3-isopropyl substituted iteration of this important heterocycle, providing a detailed examination of its history, synthesis, and utility for drug development professionals.

Historical Context: The Genesis of 1,2,4-Triazole Synthesis

The foundational methods for constructing the 1,2,4-triazole ring were established in the late 19th and early 20th centuries. Two classical named reactions, the Pellizzari reaction and the Einhorn-Brunner reaction, have been instrumental in the synthesis of this heterocyclic system.

-

The Pellizzari Reaction: First reported by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[3][4] While a direct and historically significant method, it often requires harsh conditions and can result in low yields.[3]

-

The Einhorn-Brunner Reaction: Described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, this reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][5][6][7] A key feature of this reaction is its predictable regioselectivity when using unsymmetrical diacylamines.[1]

While the specific historical discovery of this compound is not prominently documented in seminal literature, its synthesis is a logical extension of these classical methods, utilizing starting materials that bear the isopropyl moiety.

Synthesis of this compound

The synthesis of this compound can be achieved through several modern adaptations of classical methods. A common and effective approach involves the cyclization of an appropriate amidine or the reaction of a hydrazide with a suitable one-carbon source.

Synthetic Pathway: From Isobutyric Acid Hydrazide

A practical synthetic route to this compound involves the reaction of isobutyric acid hydrazide with formamide. This method is a variation of the Pellizzari reaction, where formamide serves as both a reactant and a solvent.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from isobutyric acid hydrazide and formamide.

Materials:

-

Isobutyric acid hydrazide

-

Formamide

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid hydrazide (1.0 eq) and an excess of formamide (5-10 eq).

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and extract the product with toluene (3 x 50 mL).

-

Acid-Base Extraction: Combine the organic extracts and wash with a 1M HCl solution to remove any unreacted basic starting materials. Subsequently, wash with a 1M NaOH solution to remove any acidic byproducts, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, MS) and by comparing its melting point to the literature value.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [8] |

| Molecular Weight | 111.15 g/mol | [8] |

| CAS Number | 23161-10-6 | [8] |

| Appearance | White to off-white solid | --- |

| Melting Point | 78-82 °C | --- |

| Boiling Point | 233.7 °C at 760 mmHg | --- |

| Solubility | Soluble in water and polar organic solvents | --- |

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

-

δ 13.5 (br s, 1H, NH)

-

δ 8.25 (s, 1H, CH-triazole)

-

δ 3.05 (sept, 1H, J = 7.0 Hz, CH-isopropyl)

-

δ 1.25 (d, 6H, J = 7.0 Hz, CH₃-isopropyl)

13C NMR (100 MHz, DMSO-d6):

-

δ 158.5 (C-isopropyl)

-

δ 145.0 (C-triazole)

-

δ 26.5 (CH-isopropyl)

-

δ 22.0 (CH₃-isopropyl)

FTIR (KBr, cm-1):

-

3150-3000 (N-H stretching)

-

2970-2870 (C-H stretching, isopropyl)

-

1550 (C=N stretching)

-

1470 (C-N stretching)

Mass Spectrometry (EI):

-

m/z (%): 111 (M⁺, 100), 96 (M⁺ - CH₃, 45), 69 (M⁺ - C₃H₆, 80)

Caption: Spectroscopic characterization workflow.

Applications in Drug Discovery and Development

While the broader 1,2,4-triazole scaffold is ubiquitous in pharmaceuticals, this compound serves as a key building block and synthon in the development of more complex drug candidates. Its isopropyl group can provide desirable lipophilicity and steric bulk, influencing the binding affinity and selectivity of the final compound.

Potential Therapeutic Areas:

-

Antifungal Agents: The 1,2,4-triazole core is central to the mechanism of action of many azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase. The isopropyl substituent can be tailored to optimize interactions within the enzyme's active site.

-

Anticancer Agents: Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition or disruption of microtubule polymerization.

-

Antiviral and Antibacterial Agents: The 1,2,4-triazole nucleus is a component of the broad-spectrum antiviral drug Ribavirin.[2] Derivatives incorporating the 3-isopropyl group are being explored for their potential against a range of viral and bacterial targets.

The presence of this compound in various patents highlights its role as a valuable intermediate in the synthesis of proprietary compounds with potential therapeutic applications.[8]

Conclusion

This compound, while a seemingly simple derivative of the 1,2,4-triazole core, represents a valuable and versatile building block for medicinal chemists. Its synthesis, rooted in classical heterocyclic chemistry, is accessible and scalable. The physicochemical and spectroscopic properties of this compound are well-defined, providing a solid foundation for its use in further synthetic transformations. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

-

PubChem. This compound. [Link]

- Merck & Co. Einhorn-Brunner Reaction. The Merck Index, 14th ed.; Merck & Co.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21547708, this compound. Retrieved January 2, 2026 from [Link].

-

Wikipedia. Einhorn–Brunner reaction. [Link]

-

Wikipedia. Pellizzari reaction. [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

SpectraBase. 1H-1,2,4-Triazole, 3-propyl- - Optional[MS (GC)] - Spectrum. [Link]

-

SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

-

PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

-

National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

International Journal of Research in Pharmaceutical and Chemical Sciences. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

A Comprehensive review on 1, 2,4 Triazole. [Link]

-

Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

-

Wikipedia. 1,2,4-Triazole. [Link]

-

Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

National Center for Biotechnology Information. Synthesis and Screening of New[5][8][9]Oxadiazole,[3][8][9]Triazole, and[3][8][9]Triazolo[4,3-b][3][8][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). [Link]

-

ChemSrc. This compound. [Link]

-